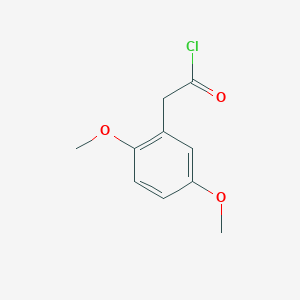![molecular formula C9H7Cl2N3S2 B1361215 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 345993-15-9](/img/structure/B1361215.png)
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
“5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C9H7Cl2N3S2 . It is structurally similar to 2-((2,6-Dichlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-Helicobacter pylori activity . Another study reported the ultrasound-assisted synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .Molecular Structure Analysis
The molecular structure of “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” can be inferred from its molecular formula C9H7Cl2N3S2 . It contains a thiadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogens and one sulfur), and a benzyl group with two chlorine substituents .Aplicaciones Científicas De Investigación
Anti-Helicobacter Pylori Activity
A series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-Helicobacter pylori activity . The compounds exhibited strong anti-H. pylori activity at concentrations of 8–32 μg/disc, with an average inhibition zone greater than 20 mm . These compounds showed better anti-H. pylori activity against clinical isolates of H. pylori compared to the standard drug metronidazole .
Potential Use in Drug Synthesis
The compound “5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol” is similar to “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” and is used in the synthesis of various drugs . It’s possible that “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” could also be used in a similar manner, but further research would be needed to confirm this.
Direcciones Futuras
The future directions for research on “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, characterization, and potential biological activities. Given the reported activities of structurally similar compounds , it may be of interest to investigate its potential as a pharmaceutical agent.
Propiedades
IUPAC Name |
5-[(2,5-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-1-2-7(11)5(3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYKSSQBUZEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















